molecular formula C11H13F3N2O2 B2690875 methyl 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate CAS No. 1002033-74-0

methyl 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate

Numéro de catalogue: B2690875
Numéro CAS: 1002033-74-0
Poids moléculaire: 262.232
Clé InChI: XJGRFZOWOOWWGG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Drug Development

Methyl 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate has been investigated for its potential as a drug candidate targeting specific enzymes and receptors:

  • Matrix Metalloproteinases (MMPs) : Research indicates that compounds with similar structures can inhibit matrix metalloproteinases, which are implicated in various diseases including cancer and arthritis. The trifluoromethyl group enhances potency and selectivity against these enzymes, making such compounds valuable in developing therapeutics for conditions involving tissue remodeling and inflammation .
  • ADAMTS7 Inhibition : A study highlighted the compound's role in inhibiting ADAMTS7, an enzyme associated with cardiovascular diseases. The structure-activity relationship (SAR) studies showed that modifications on the pyrazole ring could optimize its inhibitory effects, suggesting that this compound might serve as a lead compound for further development .

Pharmacological Studies

The pharmacokinetic properties of this compound have been explored to determine its viability as a therapeutic agent:

  • Bioavailability : The compound has shown promising bioavailability profiles in preliminary studies, indicating good absorption and distribution characteristics in biological systems .
  • Safety Profile : Initial toxicity assessments suggest that derivatives of this compound exhibit low toxicity to mammalian cells, which is crucial for further development as a pharmaceutical agent .

Table: Overview of Research Findings on this compound

Study ReferenceApplication FocusKey Findings
ADAMTS7 InhibitionIdentified as a potent inhibitor; structure modifications enhance activity.
MMP InhibitionDemonstrated selectivity against MMPs; potential application in cancer therapies.
PharmacokineticsGood solubility and low toxicity; favorable pharmacokinetic profile for drug development.

Mécanisme D'action

The mechanism of action of methyl 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets, leading to inhibition or modulation of their activity . The cyclopropyl group contributes to the compound’s stability and overall bioactivity .

Comparaison Avec Des Composés Similaires

Methyl 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate can be compared with other trifluoromethylated pyrazoles, such as:

These comparisons highlight the unique structural features and enhanced properties of this compound, making it a valuable compound in various fields of research and industry.

Activité Biologique

Methyl 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate (CAS No. 1002033-74-0) is a compound with a unique structure that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and therapeutic implications, supported by relevant data and findings from various studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H15F3N2O2, with a molar mass of approximately 276.25 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Anticancer Properties

Recent studies have indicated that compounds containing pyrazole moieties exhibit significant anticancer activity. For instance, research has shown that derivatives of pyrazole can inhibit cell proliferation in various cancer types, including solid tumors and gliomas . this compound has been implicated in similar pathways due to its structural similarity to other bioactive pyrazole compounds.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInhibits proliferation in cancer cell lines
Anti-inflammatoryPotential modulation of inflammatory pathways
NeuroprotectivePossible effects on neuronal survival in stress conditions

The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific protein targets involved in cell signaling pathways related to cancer progression and inflammation. The trifluoromethyl group is known to enhance metabolic stability and bioactivity, potentially increasing the compound's efficacy against targeted pathways.

Case Studies

A notable case study involved the application of pyrazole derivatives in cancer therapy, where researchers found that these compounds could induce apoptosis in hypopharyngeal tumor cells more effectively than standard treatments like bleomycin . The study highlighted the importance of structural modifications in enhancing biological activity, suggesting that this compound could be a candidate for further development.

Propriétés

IUPAC Name

methyl 3-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2O2/c1-18-10(17)4-5-16-8(7-2-3-7)6-9(15-16)11(12,13)14/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJGRFZOWOOWWGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN1C(=CC(=N1)C(F)(F)F)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.